![molecular formula C19H15N3 B14228149 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-99-2](/img/structure/B14228149.png)
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its extensive range of therapeutic applications. The structure of this compound includes a benzimidazole core with a methyl group at the 5-position and a 2-(2-pyridinyl)phenyl substituent at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- typically involves the condensation of ortho-phenylenediamine with aldehydes, followed by oxidation. One common method includes reacting ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Análisis De Reacciones Químicas
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the benzimidazole core or the substituents, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and pyridinyl positions, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of cancer cells by interfering with their replication and transcription processes. Additionally, the compound’s structure allows it to interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- can be compared with other benzimidazole derivatives, such as:
5-Methyl-1H-benzimidazol-2-amine: This compound has a similar core structure but lacks the pyridinyl substituent, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: This compound has a phenyl group instead of the pyridinyl group, leading to variations in its reactivity and applications.
5-Methoxy-2-benzimidazolethiol:
The uniqueness of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
824394-99-2 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
6-methyl-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3/c1-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22) |
Clave InChI |
VIBLMFDSXXNFCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



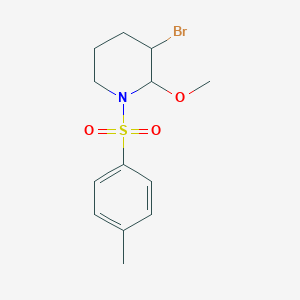
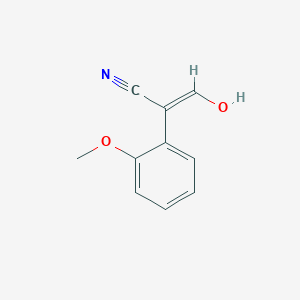
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)


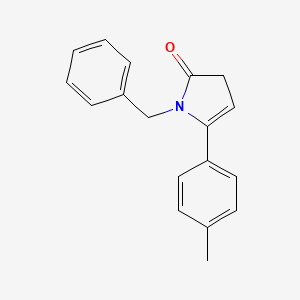
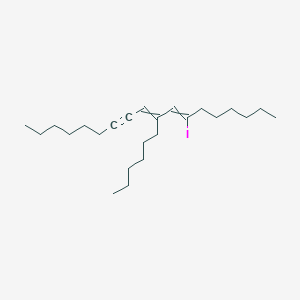
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
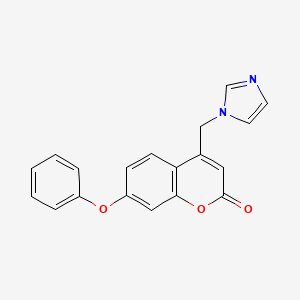
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
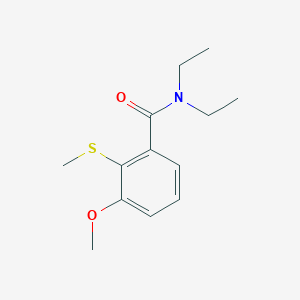
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
